molecular formula C20H21N3O2S2 B2714873 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide CAS No. 451468-51-2

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide

Cat. No.: B2714873
CAS No.: 451468-51-2
M. Wt: 399.53
InChI Key: CEZNKYXVWCFTOT-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, a scaffold known for its diverse pharmacological activities, including kinase inhibition and antimicrobial properties . The structure features a benzyl group at position 3 of the pyrimidinone core and a sulfanyl-acetamide side chain with a cyclopentyl substituent. The molecular formula is C₂₂H₂₃N₃O₂S₂ (exact weight: ~437.53 g/mol, inferred from analogs in ). Its design likely aims to balance lipophilicity (via the cyclopentyl group) and hydrogen-bonding capacity (via the acetamide and pyrimidinone moieties), which are critical for target binding and bioavailability.

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c24-17(21-15-8-4-5-9-15)13-27-20-22-16-10-11-26-18(16)19(25)23(20)12-14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZNKYXVWCFTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide involves multiple steps. One common synthetic route includes the reaction of 3-benzyl-4-oxothieno[3,2-d]pyrimidine-2-thiol with N-cyclopentyl-2-chloroacetamide under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product .

Chemical Reactions Analysis

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Scientific Research Applications

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This inhibition can disrupt various biological pathways, making the compound valuable for studying disease mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (CAS/ID) Substituents on Thienopyrimidinone Core Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Differences Source
Target Compound (hypothetical) 3-benzyl, 4-oxo N-cyclopentyl C₂₂H₂₃N₃O₂S₂ ~437.53 Reference structure
2-({3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide (451468-43-2) 3-benzyl, 4-oxo N-(2-methoxyphenyl) C₂₂H₁₉N₃O₃S₂ 437.53 Aromatic vs. aliphatic substituent; increased H-bond acceptor capacity due to methoxy group
2-({3-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide (EN300-266676) 3-(4-chlorophenyl), 4-oxo N-(3-methylpyrazol-5-yl) C₁₈H₁₄ClN₅O₂S₂ 363.30 Chlorophenyl enhances electronegativity; pyrazole introduces heterocyclic polarity
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (1040632-67-4) 3-methyl, 7-phenyl, 4-oxo N-(4-butylphenyl) C₂₅H₂₅N₃O₂S₂ 463.61 Extended alkyl chain (butyl) increases lipophilicity; 7-phenyl adds steric bulk
2-[(3-Benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide (361174-99-4) 3-benzyl, 4-oxo (hexahydrobenzo-fused) N-phenyl-N-isopropyl C₂₉H₂₈N₄O₂S₂ 552.69 Fused cyclohexane ring enhances rigidity; isopropyl/phenyl groups alter solubility
Key Observations:
  • Substituent Effects: Cyclopentyl vs.
  • Molecular Weight Trends :
    • The hexahydrobenzo-fused analog () has the highest molecular weight (552.69 g/mol), which could impact permeability, while the pyrazole derivative () is the lightest (363.30 g/mol).
Enzyme Inhibition Potential
  • Thienopyrimidinones are frequently explored as kinase inhibitors.
Solubility and Bioavailability
  • The methoxy group in CAS 451468-43-2 () likely improves aqueous solubility compared to the cyclopentyl variant. Conversely, the hexahydrobenzo-fused analog () may exhibit lower solubility due to increased rigidity and lipophilicity.

Biological Activity

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide is a complex organic compound belonging to the thieno[3,2-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. Understanding its biological activity is essential for exploring its potential therapeutic uses.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is characterized by a fused heterocyclic structure containing sulfur and nitrogen. Its structure includes:

  • Thieno ring : Provides stability and unique reactivity.
  • Sulfanyl group : Enhances biological interactions.
  • Cyclopentylacetamide moiety : Contributes to lipophilicity and receptor binding.
PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₁S₂
Molecular Weight382.48 g/mol
CAS Number1252884-26-6

Research indicates that compounds similar to this compound exhibit significant anticancer and antimicrobial properties. These compounds often target key enzymes involved in cellular processes:

  • Anticancer Activity :
    • Inhibition of thymidylate synthase and dihydrofolate reductase, which are critical for DNA synthesis in cancer cells.
    • Induction of apoptosis in cancer cell lines through mitochondrial pathways.
  • Antimicrobial Activity :
    • Disruption of bacterial cell wall synthesis.
    • Inhibition of bacterial DNA gyrase, leading to impaired replication.

Case Studies

Several studies have explored the biological activity of related thieno[3,2-d]pyrimidine derivatives:

  • Study on Anticancer Properties :
    • A study demonstrated that thienopyrimidine derivatives exhibited cytotoxic effects on various cancer cell lines, with IC₅₀ values indicating potent activity against breast and colon cancer cells .
  • Antimicrobial Efficacy :
    • Another investigation evaluated the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting potential as broad-spectrum antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

ModificationEffect on Activity
Addition of halogens (e.g., fluorine)Enhanced potency against specific cancer types
Variation in acetamide substituentsAltered lipophilicity affecting bioavailability

Q & A

Q. How can batch-to-batch variability in synthesis be minimized for reproducibility?

  • Quality Control :
  • In-Process Checks : Monitor reaction progress via inline FTIR (e.g., disappearance of thiol peaks at 2550 cm1^{-1}) .
  • Standardized Protocols : Document exact stoichiometry (e.g., 1.2 eq. N-cyclopentylamine) and drying times for intermediates .

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